Iron dextran
Description
Structure
2D Structure
Properties
IUPAC Name |
iron;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXTUSAYBWAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16547-58-3, 10028-22-5 (Parent) | |
| Record name | Sulfuric acid, iron(2+) salt (1:?) | |
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| Record name | Sulfuric acid, iron salt (1:?) | |
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DSSTOX Substance ID |
DTXSID80906016 | |
| Record name | Sulfuric acid--iron (1/1) | |
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Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iron dextran is a dark reddish-brown liquid. Colloidal suspension of an iron-dextran complex in water. pH 5.2-6.5. | |
| Record name | IRON DEXTRAN | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | IRON DEXTRAN | |
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Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Very soluble in water, Very soluble in DMSO; decomposes in 95% ethanol and acetone, Extremely soluble in water; insoluble in most org solvents, Completely miscible with 0.9% sodium chloride injection. | |
| Record name | IRON DEXTRAN | |
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| Record name | Iron Dextran | |
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| Record name | IRON DEXTRAN | |
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Color/Form |
Dark brown, slightly viscous solution | |
CAS No. |
9004-66-4, 10124-49-9, 7720-78-7 | |
| Record name | IRON DEXTRAN | |
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| Record name | Iron sulfate | |
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| Record name | Ferrous sulfate | |
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| Record name | Sulfuric acid, iron salt (1:?) | |
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| Record name | Sulphuric acid, iron salt | |
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| Record name | IRON DEXTRAN | |
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Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Iron Dextran
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical overview of the core in vitro mechanisms governing the cellular processing of iron dextran. It details the pathways of cellular uptake, intracellular trafficking, iron release, and subsequent metabolic fate, supported by experimental data and methodologies.
Cellular Uptake and Internalization
The initial step in the mechanism of action of this compound is its uptake by target cells. In a physiological context, this is primarily carried out by macrophages of the reticuloendothelial system (RES).[1][2] In vitro studies utilize various cell lines, including macrophages (RAW 264.7, THP-1), hepatocytes (HepG2), and others to model this process.[3][4][5]
The primary mechanism of uptake is endocytosis. The this compound complex is engulfed by the cell membrane to form an intracellular vesicle known as an endosome. This process allows the large nanoparticle complex to be transported into the cell's interior for processing.
Caption: Cellular uptake of this compound via endocytosis and trafficking to the lysosome.
Experimental Protocol: Cellular Iron Uptake Assay
This protocol describes a general method for quantifying the uptake of this compound in a suspension cell line (e.g., THP-1 macrophages).
1. Cell Culture:
- Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
- For differentiation into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
2. This compound Treatment:
- Seed viable cells (viability >90% as determined by trypan blue exclusion) in 12-well plates at a density of approximately 8 x 10⁵ cells/mL.
- Prepare stock solutions of this compound in serum-free culture medium.
- Add this compound to the cells at final concentrations of 10, 20, and 40 µg/mL. Include an untreated control group.
3. Incubation and Harvesting:
- Incubate the cells for various time points (e.g., 0, 0.5, 1, 2, and 4 hours) at 37°C.
- To harvest, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized this compound.
- Collect the cells by centrifugation.
4. Iron Quantification:
- Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer).
- Determine the total protein concentration of the lysate using a BCA or Bradford assay for normalization.
- Quantify the intracellular iron content using a colorimetric method, such as a ferrozin-based assay, or by atomic absorption spectroscopy for higher sensitivity. The results are typically expressed as pg of iron per cell or µg of iron per mg of cellular protein.
Intracellular Trafficking and Lysosomal Processing
Following internalization, the endosome containing the this compound complex undergoes maturation and fuses with lysosomes. Lysosomes are acidic organelles (pH ~4.5-5.0) rich in hydrolytic enzymes. Within this acidic environment, the dextran carbohydrate shell is degraded by enzymes such as α-glucosidase. This process breaks down the complex, liberating the ferric iron (Fe³⁺) core.
Caption: Lysosomal degradation of the this compound complex into its core components.
Experimental Protocol: Visualization of Intracellular Localization
This protocol uses Prussian blue staining to visualize intracellular iron accumulation, confirming lysosomal localization.
1. Cell Preparation:
- Grow adherent cells (e.g., HepG2 or PMA-differentiated THP-1) on glass coverslips in a 24-well plate.
- Treat cells with this compound (e.g., 100 µg Fe/mL) for 24 hours.
2. Fixation and Staining:
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash again with PBS.
- Prepare the Prussian blue staining solution by mixing equal volumes of 20% hydrochloric acid and 10% potassium ferrocyanide.
- Incubate the fixed cells in the staining solution for 20 minutes.
- Rinse the cells thoroughly with deionized water.
3. Counterstaining and Imaging:
- Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.
- Dehydrate the cells through a series of ethanol washes (70%, 95%, 100%) and clear with xylene.
- Mount the coverslips onto microscope slides.
- Image the cells using a bright-field microscope. The presence of blue precipitates indicates the location of ferric iron deposits.
Iron Release and Cytosolic Fate
Once the iron core is liberated within the lysosome, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺). This more soluble form is then transported across the lysosomal membrane into the cytoplasm by transporters like the Divalent Metal Transporter 1 (DMT1).
In the cytoplasm, the released iron enters the labile iron pool and has two primary fates:
-
Storage: It is sequestered by the protein ferritin, which oxidizes Fe²⁺ back to Fe³⁺ and stores it in a non-toxic, bioavailable form. This prevents the iron from participating in harmful redox reactions.
-
Transport: It can be exported out of the cell into the circulation via the transmembrane protein ferroportin. In the bloodstream, it binds to transferrin for delivery to other sites, such as the bone marrow for hemoglobin synthesis.
Caption: A typical experimental workflow for quantifying cellular iron uptake in vitro.
Data on Cellular Iron Uptake
Studies have shown that cellular iron uptake from iron complexes is time- and dose-dependent.
| Cell Line | Iron Concentration (µg/mL) | 1 Hour Uptake (ng Iron/10⁶ cells) | 4 Hour Uptake (ng Iron/10⁶ cells) |
| THP-1 | 10 | ~150 | ~400 |
| 20 | ~300 | ~750 | |
| 40 | ~550 | ~1400 | |
| HL-60 | 10 | ~100 | ~300 |
| 20 | ~200 | ~600 | |
| 40 | ~400 | ~1100 | |
| Table 1: Representative time- and dose-dependent in vitro cellular iron uptake of a generic sodium ferric gluconate complex in human monocytic cell lines. The data illustrates a consistent pattern of increased iron uptake with longer incubation and higher concentrations, a principle that also applies to this compound. (Data adapted from) |
Downstream Cellular Effects
The release of iron into the cell triggers several downstream effects, most notably relating to iron storage and the potential for oxidative stress.
Regulation of Iron Storage Proteins
The influx of iron upregulates the synthesis of ferritin to ensure safe storage and downregulates the expression of the transferrin receptor to reduce further iron uptake from circulation.
Oxidative Stress
While essential, excess labile iron can be toxic. It can participate in the Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). This can lead to oxidative stress, damaging lipids, proteins, and DNA. In vitro studies have shown that all intravenous iron preparations can increase the production of reactive oxygen species (ROS) in cells like HepG2.
Experimental Protocol: DCF-DA Assay for Intracellular ROS
This protocol measures the generation of intracellular ROS.
1. Cell Preparation:
- Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to ~80% confluency.
- Wash cells with warm PBS.
2. Probe Loading and Treatment:
- Load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C. DCF-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
- Wash the cells with PBS to remove excess probe.
- Treat the cells with different concentrations of this compound. Include a positive control (e.g., H₂O₂) and an untreated negative control.
3. Fluorescence Measurement:
- Immediately measure fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
- Take readings every 5-10 minutes for 1-2 hours to obtain a kinetic profile of ROS generation.
- Express the results as a fold change in fluorescence intensity relative to the untreated control cells.
Comparative Data on Oxidative Potential
Different IV iron formulations exhibit varying tendencies to generate redox-active iron and induce oxidative stress in vitro.
| IV Iron Preparation | Redox-Active Iron in Buffer (Relative Units) | Redox-Active Iron in Serum (Relative Units) | ROS Production in HepG2 Cells (% of Control) |
| This compound | Moderate | High | Increased |
| Iron Sucrose | Low | Moderate | Increased |
| Ferric Gluconate | High | Very Low | Increased |
| Table 2: Comparative in vitro effects of different intravenous iron preparations on redox-active iron levels and ROS production. Note that while ferric gluconate shows high redox activity in buffer, this is significantly quenched by serum. In contrast, redox-active iron from this compound is highest when diluted in human serum. All preparations increased ROS in HepG2 cells. (Data summarized from) |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro study on the effects of iron sucrose, ferric gluconate and this compound on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Cellular Uptake and Impact of Ferucarbotran on Macrophage Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Inducing Experimental Anemia: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methodologies for inducing experimental anemia in animal models. While iron dextran is a widely recognized agent for treating iron-deficiency anemia and inducing iron overload for research purposes, its application for the direct induction of a controlled anemic state is not a standard experimental protocol. High doses of this compound can lead to iron overload, which may impair hematopoiesis and cause oxidative stress, but this does not constitute a reliable model for studying anemia itself. Hemolysis is listed as a very rare adverse effect of this compound administration.
Therefore, this guide will focus on established and reproducible methods for inducing experimental anemia, namely phlebotomy-induced blood loss anemia and phenylhydrazine-induced hemolytic anemia. These models are highly relevant for studying the pathophysiology of anemia and for the preclinical evaluation of novel therapeutics. A section on this compound-induced iron overload is included to provide context on its distinct experimental applications.
Section 1: this compound for Inducing Iron Overload
This compound is frequently used to create animal models of iron overload, which is crucial for studying conditions like hemochromatosis and the effects of excess iron on various organs. The administration of this compound bypasses normal intestinal absorption and leads to the accumulation of iron in tissues, particularly the liver, spleen, and bone marrow.
Mechanism of Iron Overload
Upon injection, the this compound complex is taken up by macrophages of the reticuloendothelial system. The dextran is metabolized, releasing iron which then binds to transferrin for transport or is stored as ferritin and hemosiderin. Excessive administration overwhelms these storage capacities, leading to a state of iron overload.
Experimental Protocol: this compound-Induced Iron Overload in Rats
This protocol is adapted from studies investigating the effects of iron overload on various physiological parameters.
Objective: To induce a state of controlled iron overload in a rat model.
Materials:
-
This compound solution (50 mg/mL elemental iron)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles appropriate for the route of administration
-
Wistar rats (male, 8-10 weeks old)
-
Animal scale
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the facility for at least one week before the start of the experiment.
-
Dosage Calculation: Prepare dilutions of this compound in sterile saline. A range of doses can be used to achieve mild to severe iron overload.
-
Administration: Administer the this compound solution via intravenous (IV) or intraperitoneal (IP) injection. The frequency of administration can vary from a single high dose to multiple lower doses over several weeks.
-
Monitoring: Monitor the animals for any adverse reactions. Body weight should be recorded regularly.
-
Endpoint Analysis: After the designated treatment period, euthanize the animals and collect blood and tissues (liver, spleen, heart) for analysis of iron content and other relevant biomarkers.
Quantitative Data: this compound Dosage and Resulting Iron Levels in Rats
The following table summarizes data from a study inducing iron overload in rats.
| This compound Dose (mg/kg BW) | Route of Administration | Duration | Resulting Liver Iron Concentration | Severity of Iron Overload |
| 10 | Intravenous | Single Dose | < 3 mg Fe/g DW | Normal Range |
| 20-40 | Intravenous | Single Dose | 3–7 mg Fe/g DW | Mild |
| 50 | Intravenous | Single Dose | > 7 mg Fe/g DW | Moderate |
| 60-120 | Intravenous | Single Dose | > 15 mg Fe/g DW | Severe |
Data adapted from a study on hemochromatosis models.
Section 2: Phlebotomy-Induced Anemia
Phlebotomy, or controlled blood withdrawal, is a direct and highly reproducible method for inducing anemia that mimics anemia due to blood loss.
Experimental Protocol: Phlebotomy-Induced Anemia in Mice
Objective: To induce a controlled state of anemia through serial blood collection.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Sterile lancets or needles
-
Microhematocrit capillary tubes
-
Microcentrifuge
-
Hematocrit reader
-
Topical anesthetic (optional, but recommended)
-
Warming lamp
Procedure:
-
Baseline Measurement: Prior to the first phlebotomy, obtain a baseline hematocrit reading from each mouse.
-
Blood Collection: Perform serial phlebotomies via the saphenous or facial vein. The volume of blood to be removed is calculated based on the desired target hematocrit. A common approach is to remove a percentage of the total blood volume daily or every other day.
-
Hematocrit Monitoring: Measure the hematocrit after each blood draw to monitor the progression of anemia.
-
Animal Welfare: Monitor the mice for signs of distress. Provide supportive care as needed (e.g., supplemental warmth).
-
Maintenance Phase: Once the target hematocrit is reached, smaller, less frequent blood draws can be performed to maintain the anemic state.
Quantitative Data: Phlebotomy Protocol and Hematological Parameters in Rats
| Animal Model | Phlebotomy Schedule | Target Hematocrit | Resulting Hemoglobin | Key Observations |
| Wistar Rats | 1.5-2.0 ml/day for 5 days | ~30-35% | Significant Decrease | Lower reticulocyte response compared to hemolytic anemia models. |
Data adapted from a comparative study of experimental anemia models.
Section 3: Phenylhydrazine-Induced Hemolytic Anemia
Phenylhydrazine (PHZ) is a chemical that induces oxidative stress in red blood cells, leading to their premature destruction (hemolysis) and resulting in anemia. This model is useful for studying the pathophysiology of hemolytic anemias and the subsequent regenerative response.
Experimental Protocol: Phenylhydrazine-Induced Anemia in Rats
Objective: To induce hemolytic anemia using phenylhydrazine.
Materials:
-
Phenylhydrazine hydrochloride
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Wistar rats (male, 8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Vortex mixer
-
pH meter and solutions for pH adjustment
Procedure:
-
Preparation of PHZ Solution: Dissolve phenylhydrazine hydrochloride in sterile saline or PBS to the desired concentration. Adjust the pH to neutral (7.0-7.4). Prepare the solution fresh before each use.
-
Administration: Administer the PHZ solution via intraperitoneal injection. A common dosing regimen is 50 mg/kg for 3 consecutive days.
-
Monitoring: Observe the animals for clinical signs of hemolysis, such as jaundice and dark urine. Monitor hematological parameters (hemoglobin, hematocrit, reticulocyte count) at specified time points after PHZ administration.
-
Erythroid Response: The peak of reticulocytosis, indicating a robust erythropoietic response, is typically observed a few days after the last PHZ injection.
Quantitative Data: Phenylhydrazine Protocol and Hematological Parameters in Rats
| Animal Model | PHZ Dosing Regimen | Maximum Red Blood Cell Decrease | Peak Reticulocyte Count | Key Observations |
| Wistar Rats | 50 mg/kg/day for 3 days (IP) | ~68% | >99% | Marked elevation in MCH and MCHC due to free plasma hemoglobin. |
Data adapted from a study on peripheral blood and bone marrow responses.
Section 4: Signaling Pathways in Experimental Anemia
Erythropoietin (EPO) Signaling in Anemic Stress
In response to anemia-induced hypoxia, the kidneys increase the production of erythropoietin (EPO). EPO binds to its receptor (EPOR) on erythroid progenitor cells in the bone marrow, activating the JAK2-STAT5 signaling cascade. This pathway promotes the survival, proliferation, and differentiation of red blood cell precursors, leading to an increased production of erythrocytes to counteract the anemia.
Hepcidin Regulation in Anemia and Iron Overload
Hepcidin is the master regulator of iron homeostasis. Its expression is suppressed during anemia to increase iron availability for erythropoiesis. In states of ineffective erythropoiesis, as seen in some anemias, factors like GDF15 and TWSG1 are released from erythroblasts and suppress hepcidin production, which can paradoxically lead to iron overload. In iron-refractory iron deficiency anemia (IRIDA), mutations in the TMPRSS6 gene prevent the proper suppression of hepcidin, leading to persistent iron deficiency and anemia.
Oxidative Stress Signaling in Hemolytic Anemia
In hemolytic anemia, the breakdown of red blood cells releases heme, which can be pro-oxidant. Oxidative stress activates the transcription factor NRF2, which induces the expression of antioxidant genes like heme oxygenase-1 (HMOX1). This is a protective mechanism against cellular damage. The repressor protein BACH1 normally inhibits the expression of these genes, but under oxidative stress, BACH1 is inactivated, allowing NRF2 to bind to the antioxidant response element (ARE) in the DNA.
Section 5: Experimental Workflows
Workflow for Phlebotomy-Induced Anemia Model
The Evolution of Iron Dextran: A Technical Guide for Researchers
An In-depth Exploration of the History, Development, and Application of Iron Dextran in Scientific Research
This technical guide provides a comprehensive overview of the history and development of this compound, a critical tool in both clinical practice and biomedical research for addressing iron deficiency. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, from its initial synthesis to the evolution of safer, more effective formulations. It further details the analytical techniques for characterization and the biological pathways through which this compound exerts its effects.
A Historical Journey: From High-Risk to High-Efficacy
The story of this compound begins in the mid-20th century with the pressing need for an effective parenteral iron therapy for patients unable to tolerate or absorb oral iron supplements. The first iron-dextran complex was developed in 1953, offering a novel approach to treating hypochromic anemia.[1] These early formulations, now known as high-molecular-weight (HMW) this compound, were groundbreaking but were associated with a significant risk of adverse reactions, including life-threatening anaphylaxis.[2] This high rate of adverse events was a major clinical concern and spurred further research into the underlying causes and potential solutions.
The primary safety concerns with HMW this compound were linked to the dextran component, which could elicit an immune response.[2] This led to the development of low-molecular-weight (LMW) this compound, which demonstrated a significantly improved safety profile. While still carrying a risk of hypersensitivity reactions, the incidence was markedly lower than with HMW formulations.[2][3] The transition from HMW to LMW this compound marked a pivotal moment in parenteral iron therapy, making it a safer and more viable option for a broader patient population. Further research and development have led to the introduction of even newer intravenous iron preparations with different carbohydrate shells, such as iron sucrose and ferric carboxymaltose, which offer alternative safety and efficacy profiles.
Physicochemical Properties: A Comparative Analysis
The therapeutic efficacy and safety of this compound formulations are intrinsically linked to their physicochemical properties. Key parameters include molecular weight, particle size, and the amount of weakly-bound or "labile" iron. These characteristics influence the stability of the complex, its pharmacokinetic profile, and its potential to induce adverse reactions.
| Property | High-Molecular-Weight (HMW) this compound | Low-Molecular-Weight (LMW) this compound | Iron Sucrose | Ferric Carboxymaltose |
| Average Molecular Weight (kDa) | > 450 | 90 - 265 | 34 - 60 | ~150 |
| Particle Size (nm) | Larger, more variable | Smaller, more uniform | ~8-10 | ~15 |
| Labile Iron Content | Higher | Lower | Variable | Low |
| Risk of Anaphylaxis | Higher | Lower | Very Low | Very Low |
Key Experimental Protocols for Characterization
The robust characterization of this compound formulations is crucial for ensuring quality, safety, and efficacy. The following sections detail the methodologies for two key analytical techniques.
High-Performance Gel Permeation Chromatography (HP-GPC)
HP-GPC is a powerful technique used to determine the molecular weight distribution of this compound complexes. This method separates molecules based on their size in solution.
Methodology:
-
System Preparation: An HP-GPC system equipped with a differential refractometer detector is used. The column is typically packed with a porous polymer gel with a suitable pore size to separate the desired molecular weight range of dextrans.
-
Mobile Phase: A suitable aqueous mobile phase, such as a saline or buffer solution, is selected and degassed. The flow rate is optimized, often around 1 mL/min.
-
Calibration: The system is calibrated using a series of dextran standards with known molecular weights to generate a calibration curve.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm filter to remove any particulate matter.
-
Analysis: A defined volume of the sample solution is injected into the HP-GPC system. The molecules are separated based on size as they pass through the column, with larger molecules eluting first.
-
Data Acquisition and Analysis: The differential refractometer detects the concentration of the eluting molecules. The resulting chromatogram is analyzed using GPC software to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn).
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphology and determine the particle size and size distribution of the iron-oxyhydroxide core within the dextran shell.
Methodology:
-
Sample Preparation:
-
A small drop of the diluted this compound solution is applied to a carbon-coated copper TEM grid.
-
The excess liquid is carefully blotted away with filter paper.
-
The grid is allowed to air dry completely.
-
-
Staining (Optional): For enhanced contrast, a negative staining technique can be used. A drop of a heavy metal salt solution (e.g., uranyl acetate) is applied to the grid for a short period and then blotted off. This stains the background, leaving the this compound particles appearing lighter.
-
Imaging:
-
The prepared grid is loaded into the TEM.
-
The electron beam is focused on the sample, and images are captured at various magnifications.
-
-
Image Analysis:
-
The captured TEM images are analyzed using image analysis software.
-
The diameters of a statistically significant number of individual iron cores are measured to determine the average particle size and size distribution.
-
Biological Interactions and Signaling Pathways
Upon intravenous administration, this compound is rapidly cleared from the plasma by the reticuloendothelial system (RES), primarily by macrophages in the liver, spleen, and bone marrow. The following sections and diagrams illustrate the cellular uptake and subsequent processing of this compound.
Cellular Uptake and Intracellular Trafficking
The uptake of this compound by macrophages occurs via endocytosis. The this compound complex is enclosed within an endosome, which then fuses with a lysosome to form a phagolysosome.
Caption: Cellular uptake of this compound by macrophage endocytosis.
Iron Release and Metabolic Regulation
Within the acidic environment of the phagolysosome, the dextran coat is metabolized, and the iron-oxyhydroxide core is broken down, releasing ferric iron (Fe³⁺). This iron is then reduced to ferrous iron (Fe²⁺) and transported into the cytoplasm.
Once in the cytoplasm, the iron enters the labile iron pool and can be utilized for various cellular processes. A primary fate of this iron is its storage within the protein ferritin or its export from the macrophage via the iron transporter ferroportin to be bound by transferrin in the plasma. The levels of intracellular iron regulate the synthesis of ferritin and transferrin receptors to maintain iron homeostasis.
Caption: Intracellular iron release and metabolic regulation.
Conclusion
The development of this compound represents a significant advancement in the management of iron deficiency. The evolution from HMW to LMW formulations has substantially improved its safety profile, making it a cornerstone of parenteral iron therapy. For researchers, a thorough understanding of its history, physicochemical properties, and biological interactions is paramount for its effective and safe use in preclinical and clinical studies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals working with this important therapeutic agent. Continued research into novel iron-carbohydrate complexes promises to further refine the safety and efficacy of parenteral iron therapies.
References
An In-Depth Technical Guide to Intravenous Iron Therapies: Iron Dextran vs. Ferric Hydroxide Sucrose Complex
Executive Summary: Intravenous (IV) iron preparations are critical for managing iron deficiency anemia (IDA) in patients who are intolerant to or unresponsive to oral iron. This guide provides a detailed technical comparison of two widely used IV iron formulations: iron dextran (specifically low-molecular-weight this compound, LMWID) and ferric hydroxide sucrose complex (iron sucrose). It explores their physicochemical properties, pharmacokinetic profiles, clinical efficacy, and safety, with a focus on the underlying mechanisms of action and adverse events. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these complex nanoparticle drugs.
Physicochemical and Pharmacokinetic Properties
All IV iron agents are colloidal nanoparticles consisting of an iron-oxyhydroxide core stabilized by a carbohydrate shell. These structural differences influence their pharmacokinetic and safety profiles. This compound complexes are more stable, allowing for the administration of larger single doses, whereas iron sucrose is less stable, necessitating smaller, more frequent dosing.
The degradation kinetics and subsequent release of iron are directly related to the molecular weight and stability of the complex. More stable complexes, like this compound, have a slower release of iron, while less stable complexes like iron sucrose release iron more rapidly. This rate of iron release is a key determinant of both efficacy and potential for certain adverse events.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound (Low Molecular Weight) | Ferric Hydroxide Sucrose Complex (Iron Sucrose) |
| Structure | Iron-oxyhydroxide core with a dextran-derived carbohydrate shell | Polynuclear iron(III)-hydroxide core surrounded by sucrose |
| Molecular Weight | Higher | Lower |
| Complex Stability | High (tightly bound iron) | Moderate (releases iron more readily) |
| Maximum Single Dose | Can be given as a total dose infusion (TDI) >1000 mg | Maximum individual dose typically 200 mg |
| Administration | Requires a test dose due to risk of anaphylaxis | No test dose required |
| Metabolism | Primarily cleared by the reticuloendothelial system (macrophages) | Primarily cleared by the reticuloendothelial system (macrophages) |
| Iron Release | Slower release of iron to transferrin | Faster release of labile iron |
Cellular Uptake and Metabolism
Upon intravenous administration, iron-carbohydrate complexes do not directly release large amounts of ionic iron into the bloodstream. Instead, they are taken up from the plasma by macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen. Inside the macrophages, the carbohydrate shell is metabolized, and the iron is released from the core. This iron is then either stored as ferritin within the macrophage or exported to the plasma via the protein ferroportin, where it binds to transferrin for transport to the bone marrow for erythropoiesis (the production of red blood cells).
Figure 1. Cellular pathway of IV iron metabolism.
Clinical Efficacy
Both LMW this compound and iron sucrose are effective in treating iron deficiency anemia by increasing hemoglobin levels and replenishing iron stores. Several head-to-head studies have found their efficacy to be comparable, though administration schedules differ significantly due to their distinct pharmacokinetic profiles.
Table 2: Summary of Comparative Clinical Efficacy Data
| Study / Finding | This compound (LMW) Group | Iron Sucrose Group | p-value | Citation |
| Godfrey et al. (Retrospective) | ||||
| Hemoglobin Increase | 82.7% of patients | 60.6% of patients | <0.0001 | |
| ≥2 g/dL Hemoglobin Increase | 48.3% of patients | 27.3% of patients | N/A | |
| Bala et al. (Randomized Trial) | ||||
| Proportion with ≥1.0 g/dL Hb rise | 21.9% of patients | 32.4% of patients | 0.23 | |
| Mean Hb increase from baseline | 0.4 ± 0.7 g/dL | 0.6 ± 0.9 g/dL | 0.28 | |
| Khose et al. (Cross-sectional) | ||||
| Mean baseline Hemoglobin (g/dL) | 7.88 ± 1.07 | 7.29 ± 2.73 | >0.05 | |
| Mean post-treatment Hemoglobin (g/dL) | 11.49 ± 1.18 | 11.56 ± 3.45 | >0.05 |
Note: Efficacy outcomes can be influenced by patient population, dosing regimen, and study duration.
Safety and Tolerability
Historically, high-molecular-weight (HMW) this compound was associated with a significant risk of serious anaphylactic reactions, which led to its removal from the market. Modern LMW this compound has a much-improved safety profile, with some studies showing no significant difference in serious adverse events compared to iron sucrose. However, a boxed warning for anaphylaxis and the requirement for a test dose remain for this compound.
Minor infusion reactions, such as flushing, myalgia, and chest pressure, are thought to be related to the release of labile, non-transferrin-bound iron and are not typically immune-mediated. Iron sucrose and ferric gluconate release the highest amounts of labile plasma iron.
Table 3: Summary of Comparative Safety and Adverse Event Data
| Study / Finding | This compound (LMW) Group | Iron Sucrose Group | p-value / RR | Citation |
| Flegel et al. (Feasibility RCT) | ||||
| Immediate Reactions | 12.3% (9/73) | 11.4% (8/70) | p=0.873 | |
| Delayed Reactions | 12.3% (9/73) | 31.4% (22/70) | p=0.0078 | |
| Bala et al. (Randomized Trial) | ||||
| At least one adverse event | 27.3% of patients | 14.7% of patients | p=0.21 | |
| Wang et al. (Retrospective) | ||||
| Rate of Infusion Events | 3.8% | 4.3% | p<0.001 | |
| Faich and Strobos (Review) | ||||
| Allergy Events (per million doses) | 8.7 | N/A (Compared to ferric gluconate) | N/A | |
| Case Fatality Rate (1976-1996) | 15.8% of allergy cases | No fatalities reported | N/A |
Note: Data for this compound may not always differentiate between HMW and LMW formulations, especially in older studies.
Mechanisms of Hypersensitivity Reactions
Acute hypersensitivity reactions (HSRs) to IV iron are rare but can be life-threatening. While true IgE-mediated anaphylaxis can occur, particularly in response to the dextran component, a more common mechanism for modern formulations is believed to be Complement Activation-Related Pseudo-allergy (CARPA). CARPA is triggered by the nanoparticle nature of the IV iron complexes, which can directly activate the complement system, leading to the release of anaphylatoxins (C3a, C5a). These molecules then activate mast cells and basophils, causing the release of histamine and other inflammatory mediators, mimicking an allergic reaction without the involvement of IgE antibodies.
Figure 2. CARPA mechanism for IV iron hypersensitivity.
Experimental Protocols
Detailed methodologies are crucial for interpreting clinical data. Below are summarized protocols from key comparative studies.
Protocol Summary: Bala et al. (2016) - Randomized Controlled Trial
-
Objective: To compare the efficacy and safety of LMW this compound and iron sucrose in pre-dialysis chronic kidney disease (CKD) patients.
-
Study Design: A randomized, single-center study.
-
Participants: 67 anemic (Hb < 11 g/dL) pre-dialysis CKD patients.
-
Intervention Groups:
-
LMW this compound (n=33): 1000 mg administered in four divided doses of 250 mg.
-
Iron Sucrose (n=34): 1000 mg administered in five divided doses of 200 mg.
-
-
Primary Outcome: The proportion of patients achieving a rise in hemoglobin (Hb) concentration of ≥1.0 g/dL at any point during the 24-day study.
-
Key Assessments: Complete blood count, serum iron, serum ferritin, and transferrin saturation (TSAT) were measured at baseline and at Day 24.
Protocol Summary: Flegel et al. (2016) - Randomized Double-Blind Feasibility Study
-
Objective: To compare the safety of high molecular weight this compound with iron sucrose in a non-hemodialysis outpatient population.
-
Study Design: A prospective, double-blind, randomized controlled trial.
-
Participants: 143 adult outpatients with iron deficiency.
-
Intervention Groups:
-
This compound (n=73): Received high molecular weight this compound.
-
Iron Sucrose (n=70): Received iron sucrose.
-
-
Primary Outcome: Occurrence of immediate severe adverse drug reactions.
-
Key Assessments: Patients were monitored for immediate (during or within 1 hour post-infusion) and delayed (1 hour to 4 weeks post-infusion) reactions.
Clinical Decision Framework
The choice between LMW this compound and iron sucrose depends on a multifactorial assessment of patient history, clinical need, and logistical considerations. Iron sucrose is often preferred due to its favorable safety profile and lack of a test dose requirement, especially in patients with a history of drug allergies or CKD. LMW this compound's primary advantage is the ability to administer a total dose infusion, which can be more convenient and cost-effective in certain settings.
Figure 3. Simplified clinical decision workflow.
Conclusion
Both low-molecular-weight this compound and iron sucrose are effective formulations for the
Methodological & Application
Application Notes and Protocols for Iron Dextran Dosage in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for cellular processes, including DNA synthesis, cellular respiration, and oxygen transport.[1] In cell culture, supplementation with iron is often necessary to ensure optimal cell growth and viability, particularly in serum-free media formulations. Iron dextran, a complex of ferric hydroxide and dextran, serves as a stable and biocompatible source of iron for in vitro applications.[2] It facilitates the slow and sustained release of iron, minimizing the risk of toxicity associated with free iron.[3]
These application notes provide a comprehensive guide to calculating and applying this compound dosages in cell culture experiments. The protocols outlined below are designed to assist researchers in determining optimal iron concentrations for various cell lines and experimental objectives.
Principle of this compound Uptake
Cells primarily acquire iron through the binding of transferrin-bound iron to the transferrin receptor, leading to endocytosis.[1][4] Within the cell, iron is released and can be utilized for metabolic processes or stored in ferritin. This compound is taken up by cells, including macrophages, through endocytosis. The complex is then processed within the cell, releasing iron into the labile iron pool.
Calculating this compound Dosage
The optimal concentration of this compound is cell-type dependent and should be empirically determined. The following tables provide recommended starting concentrations based on published studies and general cell culture experience.
Recommended Starting Concentrations
| Cell Line Type | Example Cell Lines | Recommended Starting Concentration (µg/mL of elemental iron) | Reference |
| Adherent Cancer Cells | HeLa, MCF-7 | 10 - 100 µg/mL | |
| Suspension Cancer Cells | Jurkat | 5 - 50 µg/mL | N/A |
| Macrophages | J774A.1, THP-1 | 25 - 200 µg/mL | |
| Primary Cells | Human Dermal Fibroblasts | 5 - 50 µg/mL |
Note: These are starting points. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
Preparation of Sterile this compound Stock and Working Solutions
Materials:
-
This compound solution (e.g., Sigma-Aldrich, Cat. No. 9004-66-4)
-
Sterile phosphate-buffered saline (PBS) or cell culture grade water
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Prepare a 10 mg/mL (10,000 µg/mL) Stock Solution:
-
In a sterile biosafety cabinet, dilute the commercial this compound solution with sterile PBS or cell culture grade water to a final concentration of 10 mg/mL of elemental iron.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile 15 mL conical tube.
-
Store the stock solution at 4°C, protected from light.
-
-
Prepare a 1 mg/mL (1,000 µg/mL) Working Solution:
-
In a sterile biosafety cabinet, dilute the 10 mg/mL stock solution 1:10 in sterile cell culture medium to obtain a 1 mg/mL working solution.
-
This working solution can be used to supplement your cell culture medium to the desired final concentration.
-
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for this compound dosage determination and cell treatment.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 500 µg/mL).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Iron Content (Colorimetric Assay)
Principle: This assay measures the total intracellular iron content. A releasing agent liberates iron from proteins, and a reducing agent converts Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with a chromogenic agent to form a colored complex, which can be quantified by measuring its absorbance.
Protocol:
-
Culture and treat cells with this compound as described in your experimental design.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with ice-cold PBS to remove extracellular iron.
-
Count the cells to normalize the iron content per cell.
-
Lyse the cells in an iron assay buffer.
-
Centrifuge the lysate to remove insoluble material.
-
Add an iron reducer to the supernatant to convert Fe³⁺ to Fe²⁺.
-
Add an iron probe (chromogenic agent) and incubate.
-
Measure the absorbance at the appropriate wavelength (e.g., 593 nm) using a microplate reader.
-
Determine the iron concentration using a standard curve prepared with known concentrations of an iron standard.
Western Blot Analysis for Iron-Related Proteins
Principle: Western blotting is used to detect specific proteins in a sample. Following this compound treatment, changes in the expression of key iron metabolism proteins such as ferritin and transferrin receptor 1 (TfR1) can be assessed.
Protocol:
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ferritin, TfR1, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
Signaling Pathways
Cellular Iron Homeostasis
The regulation of intracellular iron levels is a tightly controlled process to ensure sufficient iron for cellular needs while preventing toxicity from iron overload.
Caption: Cellular iron uptake and regulation pathways.
When intracellular iron levels are high, Iron Regulatory Proteins (IRPs) are in an inactive state. This leads to increased translation of ferritin mRNA for iron storage and increased degradation of transferrin receptor 1 mRNA to reduce further iron uptake.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to iron. | Perform a wider dose-response curve with lower concentrations. Reduce incubation time. |
| No Observable Effect | Insufficient iron concentration or incubation time. | Increase the concentration of this compound and/or extend the incubation period. Confirm iron uptake with a colorimetric assay. |
| Precipitate in Culture Medium | High concentration of this compound in incompatible medium. | Ensure the this compound working solution is well-mixed before adding to the culture. Test the solubility of this compound in your specific medium formulation. |
| Inconsistent Results | Variation in cell seeding density or reagent preparation. | Ensure consistent cell numbers are seeded. Prepare fresh working solutions for each experiment. Include appropriate positive and negative controls. |
Conclusion
The protocols and guidelines presented in these application notes provide a framework for the successful implementation of this compound in cell culture experiments. By carefully determining the optimal dosage and utilizing the appropriate analytical methods, researchers can effectively study the role of iron in various cellular processes. It is imperative to empirically validate these protocols for each specific cell line and experimental setup to ensure accurate and reproducible results.
References
- 1. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iron Dextran for Cell Labeling and Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iron dextran nanoparticles for the efficient labeling and subsequent tracking of various cell types. This technology is pivotal for a range of applications, including stem cell therapy, immunology, and oncology research, enabling non-invasive monitoring of cell fate in vivo.
Introduction to this compound Cell Labeling
This compound nanoparticles, particularly superparamagnetic iron oxide nanoparticles (SPIONs) coated with dextran, are widely used as contrast agents for cellular magnetic resonance imaging (MRI). The dextran coating enhances biocompatibility and facilitates cellular uptake through endocytosis. Once internalized, the iron core alters the local magnetic field, enabling the visualization of labeled cells as a signal loss on T2/T2*-weighted MRI scans. This method allows for high-resolution, long-term tracking of transplanted cells in vivo.
Cellular Uptake Mechanism:
The primary mechanism for the cellular uptake of dextran-coated SPIONs is endocytosis. The dextran coating facilitates the nanoparticles' interaction with the cell membrane, leading to their internalization into intracellular vesicles.
Caption: Cellular uptake of this compound via endocytosis.
Experimental Protocols
Protocol for Labeling Cells with this compound (SPIONs)
This protocol describes the direct labeling of cells in culture by co-incubation with this compound nanoparticles.
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound nanoparticles (e.g., Ferumoxides, Ferucarbotran)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to approximately 70-80% confluency in a T-75 flask or appropriate culture vessel.
-
Preparation of Labeling Medium: Dilute the this compound nanoparticle stock solution in complete cell culture medium to the desired final concentration. Recommended concentrations for initial optimization range from 25 to 100 µg Fe/mL.
-
Cell Labeling: a. Aspirate the existing culture medium from the cells. b. Add the prepared labeling medium to the cells. c. Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type.
-
Washing: a. After incubation, aspirate the labeling medium. b. Wash the cells three times with sterile PBS to remove any unbound nanoparticles.
-
Cell Harvesting: a. Detach the cells using trypsin or a suitable non-enzymatic cell dissociation solution. b. Resuspend the cells in fresh, complete culture medium.
-
Viability and Counting: a. Take an aliquot of the cell suspension and mix with an equal volume of trypan blue solution. b. Count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter to determine the labeling efficiency's effect on cell viability.
Protocol for Prussian Blue Staining to Confirm Iron Uptake
Prussian blue staining is a histological method used to detect the presence of ferric iron in cells, confirming successful labeling.
Materials:
-
Labeled and unlabeled (control) cells on coverslips or slides
-
4% Paraformaldehyde (PFA) in PBS
-
20% Hydrochloric acid (HCl)
-
10% Potassium ferrocyanide solution
-
Nuclear Fast Red (or other suitable counterstain)
-
Distilled water
-
Mounting medium
Procedure:
-
Cell Fixation: a. Wash the cells on coverslips with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the fixed cells three times with PBS.
-
Staining: a. Prepare the Prussian blue staining solution by mixing equal volumes of 20% HCl and 10% potassium ferrocyanide immediately before use. b. Incubate the fixed cells with the staining solution for 20 minutes at room temperature. c. Wash the cells thoroughly with distilled water.
-
Counterstaining: a. Incubate the cells with Nuclear Fast Red for 5 minutes. b. Briefly rinse with distilled water.
-
Mounting: a. Dehydrate the cells through a graded series of ethanol (optional, depending on the mounting medium). b. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualization: a. Examine the slides under a light microscope. Iron deposits will appear as distinct blue precipitates within the cytoplasm of labeled cells.
Protocol for In Vitro MRI of Labeled Cells
This protocol outlines the preparation of labeled cells for MRI analysis to confirm successful iron labeling and its effect on T2 relaxation time.
Materials:
-
Labeled and unlabeled (control) cells
-
1.5% Agarose gel in PBS
-
MRI-compatible tubes or phantoms
Procedure:
-
Cell Pellet Preparation: a. Harvest a known number of labeled and unlabeled cells (e.g., 1 x 10^6 cells per sample). b. Centrifuge the cells to form a pellet. c. Carefully remove the supernatant.
-
Embedding in Agarose: a. Prepare a 1.5% agarose solution in PBS and cool it to approximately 40°C. b. Gently resuspend the cell pellets in the warm agarose solution. c. Transfer the cell-agarose suspension to MRI-compatible tubes. d. Allow the agarose to solidify at room temperature.
-
MRI Acquisition: a. Place the phantoms in the MRI scanner. b. Acquire T2-weighted and T2*-weighted images. c. Measure the T2 relaxation times of the labeled and unlabeled cell pellets. A significant decrease in T2 relaxation time for the labeled cells indicates successful iron uptake.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound labeling on cell viability and the efficiency of iron uptake.
| This compound Concentration (µg Fe/mL) | Cell Type | Incubation Time (hours) | Cell Viability (%) | Reference |
| 25 | Mesenchymal Stem Cells | 24 | >95% | [1] |
| 50 | Human Neural Stem Cells | 24 | Not significantly affected | [2] |
| 100 | Mesenchymal Stem Cells | 24 | ~90% | [1] |
| 112 | Macrophages | 24 | Not significantly affected | [3] |
| 250 | Mesenchymal Stem Cells | 24 | 78% | [1] |
Table 1: Effect of this compound Concentration on Cell Viability.
| Cell Type | This compound Concentration (µg Fe/mL) | Incubation Time (hours) | Iron Uptake (pg Fe/cell) | Reference |
| Macrophages | 25 | 24 | ~3.5 | |
| Mesenchymal Stem Cells | 25 | 48 | Plateaued uptake | |
| Human Endothelial Cells | 100 | 24 | Less pronounced than macrophages | |
| THP-1 Monocytic Cells | 100 | 24 | Less pronounced than macrophages |
Table 2: Iron Uptake Efficiency in Different Cell Types.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for labeling cells with this compound and subsequent in vivo tracking.
Caption: Workflow for this compound cell labeling and tracking.
Concluding Remarks
The protocols and data presented here provide a robust framework for the successful labeling and tracking of cells using this compound nanoparticles. It is crucial to optimize labeling conditions for each specific cell type to ensure high labeling efficiency while maintaining cell viability and function. The non-invasive nature of MRI tracking makes this an invaluable tool for preclinical research in regenerative medicine, cell-based therapies, and developmental biology.
References
Application Notes and Protocols for the Preparation and Administration of Iron Dextran Solution for Injection in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron dextran is a complex of ferric hydroxide and low-molecular-weight dextran. It is frequently used in research settings to induce iron overload in animal models, particularly in rats, to study conditions such as hemochromatosis and to assess the efficacy of iron-chelating agents.[1] The parenteral administration of this compound allows for the delivery of a precise and rapidly available iron dose, bypassing intestinal absorption. This document provides detailed protocols for the preparation, administration, and quality control of this compound solutions for injection in rats, intended for research purposes.
Data Summary
Table 1: Recommended Dosages for Inducing Iron Overload in Rats
| Dosage (mg/kg BW) | Resulting Iron Overload Level in Liver | Observations | Reference |
| 10 | Normal (<3 mg Fe/g DW) | Negligible iron distribution, but may cause focal inflammation. | [1] |
| 20 - 40 | Mild (3–7 mg Fe/g DW) | Significant increase in steatosis and hepatocellular swelling. | [1] |
| 50 | Moderate (>7 mg Fe/g DW) | Pronounced iron distribution in the sinusoidal area. | [1] |
| 60 - 120 | Severe (>15 mg Fe/g DW) | Extensive iron accumulation in both sinusoidal space and hepatocytes. | [1] |
Table 2: Composition and Quality Control Parameters for this compound Injection
| Parameter | Specification | Method | Reference |
| Iron Content | 95.0% - 105.0% of labeled amount | Atomic Absorption Spectroscopy | |
| pH | 4.5 - 7.0 | Potentiometry | |
| Bacterial Endotoxins | Not more than 0.50 USP Endotoxin Unit per mg of iron | Limulus Amebocyte Lysate (LAL) test | |
| Sterility | Must be sterile | Membrane Filtration or Direct Inoculation | |
| Chloride Content | Varies by concentration (e.g., 0.48% - 0.68% for 50 mg/mL) | Potentiometric Titration with Silver Nitrate | |
| Identification | Forms brown precipitate with HCl and NH₄OH | Chemical Identification Test | |
| Phenol (if used as preservative) | Not more than 0.5% | HPLC or Spectrophotometry |
Experimental Protocols
Protocol 1: Preparation of this compound Injection Solution
This protocol describes the dilution of a commercially available sterile this compound solution to working concentrations for administration to rats.
Materials:
-
Commercially available this compound Injection (typically 50 mg/mL or 100 mg/mL elemental iron)
-
Sterile Physiological Saline (0.9% Sodium Chloride) for Injection
-
Sterile vials or tubes
-
Sterile syringes and needles
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all procedures under aseptic conditions in a laminar flow hood to maintain sterility.
-
Determine the desired final concentration of the this compound solution (e.g., 10 mg/mL or 20 mg/mL) and the total volume required.
-
Calculate the volume of the this compound stock solution and the sterile physiological saline needed.
-
Formula: (Final Concentration) x (Final Volume) = (Stock Concentration) x (Stock Volume)
-
Example for 10 mL of a 10 mg/mL solution from a 50 mg/mL stock:
-
(10 mg/mL) x (10 mL) = (50 mg/mL) x (Stock Volume)
-
Stock Volume = 2 mL
-
Volume of Saline = 10 mL - 2 mL = 8 mL
-
-
-
Using a sterile syringe, withdraw the calculated volume of the this compound stock solution.
-
Transfer the stock solution to a sterile vial.
-
Using a new sterile syringe, add the calculated volume of sterile physiological saline to the vial.
-
Gently swirl the vial to mix the solution thoroughly. Avoid vigorous shaking to prevent foaming or degradation of the complex.
-
Label the vial clearly with the final concentration, date of preparation, and batch number.
-
Store the prepared solution at a controlled room temperature, protected from light, unless otherwise specified by the manufacturer.
Protocol 2: Administration of this compound to Rats
This protocol details the intravenous administration of this compound via the lateral tail vein.
Materials:
-
Prepared this compound Injection Solution
-
Healthy male rats (e.g., Sprague-Dawley or Wistar), with weights ranging from 150 to 180 grams
-
Rat restrainer
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% Ethanol or other suitable disinfectant
-
Heat lamp (optional, for vasodilation)
-
Anesthetic (if required by institutional guidelines)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment under controlled conditions (25–27°C, 50–60% humidity, 12:12 light-dark cycle). Provide standard pellet feed and water ad libitum.
-
Dosage Calculation: Calculate the volume of the this compound solution to be injected based on the individual rat's body weight and the desired dosage (see Table 1).
-
Formula: Injection Volume (mL) = (Dosage (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
Example for a 20 mg/kg dose for a 200g (0.2 kg) rat using a 10 mg/mL solution:
-
Injection Volume = (20 mg/kg x 0.2 kg) / 10 mg/mL = 0.4 mL
-
-
-
Administration: a. Secure the rat in a suitable restrainer, exposing the tail. b. To facilitate injection, warm the tail using a heat lamp or warm water to induce vasodilation of the lateral veins. c. Clean the injection site on the lateral tail vein with 70% ethanol. d. Carefully insert the needle into the vein. Successful entry is often indicated by a small flash of blood in the needle hub. e. Inject the calculated volume slowly, at a rate not exceeding 0.1 mL per second. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. g. For higher doses requiring multiple injections, use a different location on the vein for each subsequent injection.
-
Post-Injection Monitoring: a. Return the rat to its cage and monitor for any immediate adverse reactions, such as respiratory distress or collapse. b. Observe the animals daily for changes in behavior, appearance, food, and water intake. c. Delayed reactions can occur 24-48 hours post-injection and may include symptoms like fever, malaise, or backache. While these are human-reported symptoms, analogous signs in rats (e.g., lethargy, piloerection) should be noted.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and injecting this compound in rats.
Simplified this compound Metabolism Pathway
Caption: Cellular processing of this compound after injection.
References
Application Notes and Protocols for Studying Iron Metabolism In Vivo Using Iron Dran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing iron dextran for in vivo studies of iron metabolism. This document includes detailed protocols for inducing iron overload in animal models, subsequent biochemical and protein analyses, and visual representations of key pathways and workflows.
Introduction
This compound is a complex of ferric hydroxide and dextran that is clinically used to treat iron-deficiency anemia. In a research setting, it serves as a valuable tool to induce a state of systemic iron overload in animal models, mimicking conditions such as hemochromatosis and transfusional iron overload. This allows for the investigation of the physiological and pathological consequences of excess iron, the efficacy of iron chelators, and the molecular mechanisms governing iron homeostasis. Upon intravenous or intraperitoneal administration, this compound is taken up by the reticuloendothelial system, primarily macrophages in the liver and spleen, where the iron is gradually released, leading to increased serum iron levels and subsequent deposition in various organs.
Experimental Protocols
Animal Models and this compound Administration
Objective: To induce a controlled state of iron overload in rodents.
Materials:
-
This compound Injection, USP (100 mg of elemental iron/mL)
-
Sterile 0.9% saline
-
Male Wistar rats (200-250 g) or C57BL/6 mice (8-10 weeks old)
-
Sterile syringes and needles (25-27 gauge)
Protocol 1: Intravenous (IV) Administration in Rats
-
Preparation of this compound Solution: Dilute the this compound solution with sterile 0.9% saline to the desired concentration (e.g., 20 mg/mL).
-
Animal Restraint: Properly restrain the rat to expose the lateral tail vein.
-
Injection: Slowly inject the prepared this compound solution into the lateral tail vein. The injection volume should not exceed 1 mL per 200 g of body weight.
-
Dosage: A range of doses can be used to achieve varying degrees of iron overload. For example, a single dose of 100 mg/kg can be administered, or multiple lower doses (e.g., 20 mg/kg) can be given over a period of time.
-
Post-injection Monitoring: Monitor the animals for any adverse reactions. Euthanasia and sample collection are typically performed 72 hours after the last injection.
Protocol 2: Intraperitoneal (IP) Administration in Mice
-
Animal Restraint: Securely restrain the mouse by grasping the loose skin over the shoulders.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered the bladder or intestines before injecting the this compound solution.
-
Dosage: A common dosage regimen is 1 g/kg administered once a week for several weeks to induce chronic iron overload.
-
Post-injection Monitoring: Observe the animals for any signs of distress.
Sample Collection and Preparation
Objective: To collect blood and tissue samples for subsequent analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heparinized and non-heparinized collection tubes
-
Surgical instruments
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer with protease inhibitors
Protocol:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Blood Collection: Collect blood via cardiac puncture. Dispense into heparinized tubes for plasma and non-heparinized tubes for serum. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma/serum and store at -80°C.
-
Tissue Harvesting: Perfuse the animal with ice-cold PBS to remove blood from the tissues. Excise the liver and spleen, wash with ice-cold PBS, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until further processing.
Biochemical Analysis of Serum Iron Parameters
Objective: To quantify serum iron, unsaturated iron-binding capacity (UIBC), and calculate total iron-binding capacity (TIBC) and transferrin saturation (TSAT).
Principle: This colorimetric assay is based on the reaction of iron with a chromogen (e.g., ferrozine) to produce a colored complex that can be measured spectrophotometrically.
Protocol:
-
Serum Iron Measurement:
-
Prepare a standard curve using a certified iron standard solution (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
In a 96-well plate, add serum samples and standards.
-
Add an acidic buffer to release iron from transferrin and a reducing agent to convert Fe³⁺ to Fe²⁺.
-
Add the iron chromogenic agent and incubate.
-
Measure the absorbance at the appropriate wavelength (e.g., 560-593 nm).
-
Calculate the serum iron concentration from the standard curve.
-
-
Unsaturated Iron-Binding Capacity (UIBC) Measurement:
-
Add a known excess amount of Fe²⁺ to the serum to saturate the iron-binding sites on transferrin.
-
Measure the unbound Fe²⁺ using the same colorimetric method as for serum iron.
-
UIBC is the difference between the total iron added and the unbound iron measured.
-
-
Calculations:
-
Total Iron-Binding Capacity (TIBC): TIBC (µg/dL) = Serum Iron (µg/dL) + UIBC (µg/dL).
-
Transferrin Saturation (TSAT): TSAT (%) = (Serum Iron / TIBC) x 100.
-
Measurement of Liver Iron Concentration
Objective: To quantify the amount of iron accumulated in the liver.
Method: Atomic Absorption Spectrophotometry.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small piece of frozen liver tissue (e.g., 50-100 mg).
-
Perform wet ashing of the tissue sample using a mixture of nitric acid and perchloric acid to digest the organic matter and release the iron into solution.
-
-
Analysis:
-
Prepare a series of iron standards of known concentrations.
-
Aspirate the digested sample and standards into the atomic absorption spectrophotometer.
-
Measure the absorbance of the samples and standards at 248.3 nm.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the iron concentration in the samples from the standard curve and express the results as mg of iron per gram of dry weight of liver tissue.
-
Western Blot Analysis of Iron-Related Proteins
Objective: To determine the expression levels of key iron-regulating proteins such as ferritin and transferrin receptor in liver and spleen.
Protocol:
-
Protein Extraction:
-
Homogenize frozen tissue (e.g., 50-100 mg) in ice-cold RIPA buffer containing protease inhibitors.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Anti-Ferritin antibody (e.g., 1:1000).
-
Anti-Transferrin Receptor antibody (e.g., 1:1000).
-
Anti-β-actin or GAPDH antibody (loading control, e.g., 1:5000).
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Data Presentation
Table 1: Effect of Intravenous this compound on Liver Iron Concentration in Rats
| This compound Dose (mg/kg BW) | Degree of Iron Overload | Liver Iron Concentration (mg Fe/g DW) |
| Control | Normal | < 3 |
| 10 | Normal | < 3 |
| 20-40 | Mild | 3 - 7 |
| 50 | Moderate | > 7 |
| 60-120 | Severe | > 15 |
**Table 2: Expected Changes in Serum Iron Parameters and Protein Expression
Protocol for inducing iron deficiency anemia with diet and iron dextran
Application Notes: Inducing Iron Deficiency Anemia in Rodent Models
Introduction
Iron deficiency anemia (IDA) is a global health issue characterized by insufficient healthy red blood cells due to a lack of iron. Animal models that accurately replicate the pathophysiology of IDA are crucial for studying its systemic effects, understanding the mechanisms of iron metabolism, and developing novel therapeutic interventions. The most common and physiologically relevant method for inducing IDA in research animals is through the administration of a specially formulated iron-deficient diet. This protocol provides a detailed methodology for inducing IDA in rodent models (rats and mice) using a low-iron diet. It also outlines the use of iron dextran for a positive control group to demonstrate iron repletion.
Target Audience
These protocols and notes are intended for researchers, scientists, and drug development professionals working in hematology, nutrition, and related fields who require a reliable and reproducible model of diet-induced iron deficiency anemia.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia via Diet
This protocol describes the standard procedure for inducing IDA in rodents by feeding them an iron-deficient diet.
1. Animal Model Selection and Acclimation
-
Species: Male Sprague-Dawley weanling rats (21 days old) or C57BL/6 mice are commonly used.
-
Housing: Animals should be housed in stainless steel cages to prevent iron ingestion from the environment. The housing environment should be controlled for temperature (20–22°C), humidity (30–50%), and light (12-hour light/dark cycle).
-
Acclimation: Upon arrival, allow animals to acclimate for one week while being fed a standard rodent chow and deionized water ad libitum.
2. Dietary Regimen
-
Induction Phase (3-6 weeks):
-
Switch the experimental group to a purified, iron-deficient diet. The control group will continue to receive a standard, iron-adequate diet.
-
Rats are fed the iron-deficient diet for approximately 23-42 days to establish anemia. Mice may require a similar duration of 3-4 weeks.
-
Provide free access to the diet and deionized water throughout the study.
-
-
Monitoring: Monitor animal weight and food consumption weekly. Growth retardation can be an early indicator of severe iron deficiency.
3. Confirmation of Anemia
-
Blood Collection: Collect blood samples at baseline and at the end of the induction period via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Analysis: Perform a complete blood count (CBC) and measure serum iron profiles to confirm the anemic state. The hallmark of IDA is microcytic, hypochromic anemia. Key parameters to assess are hemoglobin, hematocrit, mean corpuscular volume (MCV), serum iron, and total iron-binding capacity (TIBC).
Protocol 2: Use of this compound for a Positive Control Group
To confirm that the observed effects are due to iron deficiency, a positive control group can be included. This group is fed the iron-deficient diet but receives this compound to maintain normal iron status.
1. Animal and Diet Setup
-
Follow the same procedure as in Protocol 1, setting up an additional group of animals that will receive the iron-deficient diet.
2. This compound Administration
-
Route of Administration: this compound can be administered via intramuscular (IM) or intravenous (IV) injection.
-
Test Dose: Before initiating the therapeutic dose, a small test dose (e.g., 0.5 mL) should be administered to check for any adverse or anaphylactic-type reactions.
-
Dosage: The dosage for iron repletion must be calculated based on the animal's body weight and hemoglobin deficit. For a control group, a maintenance dose can be administered. For instance, mice can be injected intramuscularly with 5 mg of this compound daily for two consecutive days to ensure iron stores are replete before an experimental procedure. In rats, intravenous administration of this compound at doses of 10 mg/kg can be used to modulate iron levels.
-
Frequency: Administration can be a single dose or divided into multiple smaller doses depending on the experimental design.
3. Monitoring
-
Monitor this group alongside the anemic and standard diet control groups. The hematological and biochemical parameters of this group are expected to remain within the normal range, similar to the standard diet control group.
Data Presentation
Quantitative data for diet composition and expected experimental outcomes are summarized below.
Table 1: Composition of Standard vs. Iron-Deficient Rodent Diets
| Component | Standard Diet (AIN-93G) | Iron-Deficient Diet |
|---|---|---|
| Iron (as Ferric Citrate) | ~35-40 mg/kg | <10 mg/kg (typically 2-6 mg/kg) |
| Casein | 200 g/kg | 200 g/kg |
| Cornstarch | 397.5 g/kg | 397.5 g/kg |
| Sucrose | 100 g/kg | 100 g/kg |
| Soybean Oil | 70 g/kg | 70 g/kg |
| Fiber | 50 g/kg | 50 g/kg |
| Mineral Mix* | AIN-93G-MX | AIN-93G-MX (without Ferric Citrate) |
| Vitamin Mix | AIN-93-VX | AIN-93-VX |
| L-Cystine | 3 g/kg | 3 g/kg |
| Choline Bitartrate | 2.5 g/kg | 2.5 g/kg |
The key modification is the removal of the iron source from the mineral mix for the iron-deficient diet.
Table 2: Expected Hematological and Biochemical Parameters in Rodent Models
| Parameter | Control Group (Iron-Adequate) | Iron-Deficient Anemia Group |
|---|---|---|
| Hemoglobin (Hb) | Normal (e.g., >10 g/dL) | Significantly Decreased |
| Hematocrit (HCT) | Normal | Significantly Decreased |
| Red Blood Cell (RBC) Count | Normal | Decreased |
| Mean Corpuscular Volume (MCV) | Normal | Decreased (Microcytosis) |
| Mean Corpuscular Hemoglobin (MCH) | Normal | Decreased (Hypochromia) |
| Serum Iron (SI) | Normal | Significantly Decreased |
| Total Iron-Binding Capacity (TIBC) | Normal | Significantly Increased |
| Transferrin Saturation (%) | Normal | Significantly Decreased |
| Serum Ferritin (SF) | Normal | Significantly Decreased |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for inducing and confirming iron deficiency anemia.
Hepcidin Signaling Pathway in Iron Deficiency
Visualizing Iron Dextran in Tissue: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of iron dextran in tissue sections is crucial for assessing the efficacy, biodistribution, and potential toxicity of iron-based therapeutics and contrast agents. This document provides detailed application notes and protocols for the most common and effective staining methods to detect this compound in biological specimens.
Introduction
This compound is a complex of ferric hydroxide and dextran polymers used to treat iron-deficiency anemia and as a parenteral iron supplement. In research and drug development, it is essential to understand how these complexes are distributed and metabolized within tissues. Histological staining is a fundamental technique for this purpose, allowing for the direct visualization of iron deposits within the cellular and subcellular compartments. This guide covers the principles, applications, and detailed protocols for Perls' Prussian Blue, Turnbull's Blue, and enhanced staining methods, as well as alternative immunohistochemical and fluorescent techniques.
Perls' Prussian Blue Staining for Ferric Iron (Fe³⁺)
Application: Perls' Prussian Blue is the most widely used method for detecting ferric iron (Fe³⁺) in tissues.[1][2][3] The iron core of this compound is primarily ferric hydroxide, making this an ideal stain. The reaction involves treating tissue sections with an acidic solution of potassium ferrocyanide. Any ferric ions present will react to form a bright blue pigment called ferric ferrocyanide, commonly known as Prussian blue.[1][3] This method is highly sensitive and can demonstrate even single granules of iron.
Experimental Workflow: Perls' Prussian Blue Staining
Caption: Workflow for Perls' Prussian Blue staining of tissue sections.
Detailed Protocol: Perls' Prussian Blue Staining
Materials:
-
10% Potassium Ferrocyanide Solution
-
20% Hydrochloric Acid (HCl) Solution
-
Nuclear Fast Red or other suitable counterstain
-
Distilled or deionized water
-
Graded alcohols (e.g., 95%, 100%)
-
Xylene or other clearing agent
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize paraffin-embedded sections through xylene and graded alcohols, and bring to distilled water. For frozen sections, proceed directly to step 3 after fixation.
-
Working Solution Preparation: Just before use, mix equal parts of 10% potassium ferrocyanide and 20% hydrochloric acid. Use acid-clean glassware to avoid contamination.
-
Iron Reaction: Immerse slides in the freshly prepared working solution for 20-30 minutes at room temperature.
-
Washing: Rinse thoroughly in several changes of distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei. The duration may be adjusted to achieve the desired staining intensity.
-
Washing: Briefly rinse in distilled water.
-
Dehydration and Clearing: Dehydrate the sections through graded alcohols. Clear in xylene.
-
Mounting: Coverslip with a resinous mounting medium.
Expected Results:
-
Ferric Iron (Fe³⁺) deposits: Bright blue
-
Nuclei: Pink/Red
-
Background: Varies with counterstain, typically light pink.
Turnbull's Blue Staining for Ferrous Iron (Fe²⁺)
Application: The Turnbull's Blue method is used to detect ferrous iron (Fe²⁺). The chemical reaction is similar to Prussian Blue, but it uses potassium ferricyanide instead of ferrocyanide. While this compound is primarily composed of ferric iron, some ferrous iron may be present. This stain is valuable for investigating the redox state of iron within tissues.
Logical Relationship: Turnbull's Blue Reaction
Caption: Chemical principle of the Turnbull's Blue reaction.
Detailed Protocol: Turnbull's Blue Staining
Materials:
-
Potassium Ferricyanide Solution (e.g., 20 g in 100 mL distilled water)
-
Hydrochloric Acid Solution (e.g., 1 mL conc. HCl in 100 mL distilled water)
-
Nuclear Fast Red or other suitable counterstain
-
1% Acetic Acid
-
Distilled water
-
Graded alcohols and xylene
Procedure:
-
Deparaffinization and Hydration: Deparaffinize and hydrate sections to distilled water as with the Prussian Blue method.
-
Working Solution Preparation: Prepare the working solution immediately before use by mixing one volume of the potassium ferricyanide stock solution with one volume of the hydrochloric acid stock solution.
-
Iron Reaction: Place slides in the working solution for 15 minutes to 1 hour.
-
Washing: Wash slides in 1% acetic acid.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Washing: Rinse well in distilled water.
-
Dehydration, Clearing, and Mounting: Dehydrate, clear, and mount as described for Prussian Blue.
Expected Results:
-
Ferrous Iron (Fe²⁺) deposits: Bright blue
-
Background: Pink/Red
DAB-Enhanced Staining for Increased Sensitivity
Application: To enhance the sensitivity of both Perls' and Turnbull's methods, the blue reaction product can be intensified using 3,3'-diaminobenzidine (DAB). The Prussian blue or Turnbull's blue precipitate has peroxidase-like activity, which catalyzes the polymerization of DAB in the presence of hydrogen peroxide, resulting in an intense brown, insoluble product. This enhancement is particularly useful for detecting very small amounts of iron.
Detailed Protocol: DAB-Enhanced Perls' Prussian Blue
Procedure:
-
Perform steps 1-4 of the standard Perls' Prussian Blue protocol.
-
Endogenous Peroxidase Block (Optional but Recommended): Incubate sections in 0.3% hydrogen peroxide (H₂O₂) in methanol for 30 minutes to block endogenous peroxidase activity. Wash with PBS.
-
DAB Incubation: Immerse slides in a solution containing DAB (e.g., 0.025-0.05%) and a low concentration of H₂O₂ (e.g., 0.005-0.03%) in PBS (pH 7.4) for 10-30 minutes.
-
Washing: Wash thoroughly with distilled water.
-
Counterstaining: A light counterstain such as hematoxylin can be used.
-
Dehydration, Clearing, and Mounting: Proceed with standard dehydration, clearing, and mounting.
Expected Results:
-
Iron deposits: Intense dark brown
-
Nuclei (if counterstained): Blue
Alternative and Complementary Methods
Immunohistochemistry (IHC)
Application: Instead of staining the iron core, immunohistochemistry can be used to detect the dextran component of the complex. This is achieved using an anti-dextran antibody. This method can be valuable for confirming that the visualized iron is indeed part of the administered this compound complex, as it is known that dextran molecules can sometimes detach from the iron core.
Fluorescent Staining
Application: For co-localization studies and high-resolution imaging, fluorescent methods can be employed.
-
Fluorophore-conjugated this compound: this compound nanoparticles can be covalently linked to fluorophores (e.g., rhodamine) prior to administration. This allows for direct fluorescent imaging of the complex in tissue sections.
-
Iron-Sensing Fluorescent Probes: Probes like FerroOrange or calcein can be used to detect intracellular labile iron pools. The fluorescence of calcein is quenched by iron, while FerroOrange fluoresces upon reacting with Fe²⁺. These methods can provide insights into the metabolic fate of the iron released from the dextran complex.
Quantitative Data Summary
The administration of this compound leads to a dose-dependent accumulation of iron in various organs, most notably the liver. The following tables summarize findings from a study in a rat model of iron overload induced by intravenous this compound administration.
Table 1: Effect of Intravenous this compound on Liver Iron Concentration
| This compound Dose (mg/kg BW) | Mean Liver Iron (mg Fe/g DW) | Degree of Iron Overload |
| Control | < 3 | Normal |
| 10 | < 3 | Normal |
| 20 | 3 - 7 | Mild |
| 30 | 3 - 7 | Mild |
| 40 | 3 - 7 | Mild |
| 50 | > 7 | Moderate |
| 60 | > 15 | Severe |
| 80 | > 15 | Severe |
| 100 | > 15 | Severe |
| 120 | > 15 | Severe |
Table 2: Effect of Intravenous this compound on Serum Iron Profile
| Treatment Group | Serum Iron (µg/dL) | Transferrin Saturation (%) |
| Control (PBS) | ~50 | ~20% |
| 2 Weeks FeDex IP | ~1060 | ~80% |
| 4 Weeks FeDex IP | ~3150 | 100% |
Data are approximate values derived from published studies for illustrative purposes.
Conclusion
The choice of staining method for visualizing this compound depends on the specific research question. Perls' Prussian Blue is the gold standard for routine detection of ferric iron. Turnbull's Blue can be used to investigate the presence of ferrous iron, and DAB enhancement significantly increases the sensitivity of both methods. For applications requiring confirmation of the dextran component or for multiplexed fluorescent imaging, immunohistochemistry and fluorescent techniques offer powerful alternatives. By applying the detailed protocols provided in these notes, researchers can achieve reliable and reproducible visualization of this compound in tissue sections, facilitating critical assessments in preclinical and translational research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Iron Dextran for Macrophage Iron Loading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iron dextran to induce iron loading in macrophages.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in-vitro macrophage iron loading experiments?
A1: For in-vitro experiments, while this compound is used, many studies utilize ferric ammonium citrate (FAC) as the iron source. For bone marrow-derived macrophages (BMDMs), FAC concentrations in the range of 50-100 μM are commonly used and have been shown not to significantly impact cell viability[1][2]. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: How can I verify successful iron loading in my macrophages?
A2: Successful iron loading can be confirmed using several methods. A common technique is the calcein fluorescence quenching method, where an increase in intracellular labile iron corresponds to a decrease in calcein fluorescence[1][2]. Additionally, staining for iron (e.g., Prussian blue stain) can provide a qualitative assessment of iron deposition within the cells.
Q3: What is the recommended method to assess macrophage viability after this compound treatment?
A3: To assess cell viability, it is recommended to use multiple assays. Membrane integrity can be analyzed by flow cytometry using dyes like 7-Aminoactinomycin D (7-AAD)[1]. Metabolic activity can be measured using an MTT assay. The release of lactate dehydrogenase (LDH) into the culture supernatant can also be quantified as an indicator of cytotoxicity.
Q4: Can iron loading with this compound affect macrophage polarization?
A4: Yes, iron loading has been shown to influence macrophage polarization, though the effects can be complex and context-dependent. Some studies report that high iron content can induce a proinflammatory M1 macrophage phenotype. Conversely, other research suggests that under certain conditions, iron loading can favor an M2-like polarization and inhibit LPS-induced inflammatory responses. It is important to characterize the polarization state of your macrophages post-treatment using markers for both M1 (e.g., CD86, iNOS, TNF-α, IL-6) and M2 (e.g., CD206, Arg-1, IL-10) phenotypes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death observed after this compound incubation. | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a lower concentration range and incrementally increase it. Assess viability using multiple methods like 7-AAD staining and an LDH assay. |
| Contamination of the cell culture. | Ensure aseptic techniques are followed. Regularly check for signs of contamination in your cell cultures. | |
| Inconsistent or low levels of iron loading in macrophages. | Suboptimal incubation time or concentration. | Optimize the incubation time and concentration of this compound. A time-course experiment can help determine the point of maximum uptake without significant toxicity. |
| Issues with the this compound reagent. | Ensure the this compound solution is properly stored and has not expired. Consider using a fresh batch of the reagent. | |
| Unexpected changes in macrophage phenotype or function. | Iron-induced modulation of signaling pathways. | Iron can trigger signaling pathways such as NF-κB and increase reactive oxygen species (ROS) production, affecting macrophage function. Analyze key signaling pathways and cytokine profiles to understand the observed changes. |
| The inherent properties of the iron formulation. | Different iron formulations (e.g., this compound, ferric ammonium citrate) can have varying effects. Ensure the chosen formulation is appropriate for your experimental goals. | |
| Difficulty in interpreting results due to baseline inflammation. | The macrophage cell line or primary cells have a high basal activation state. | Ensure cells are in a resting state before beginning the experiment. Minimize stress to the cells during handling and culture. |
Experimental Protocols & Data
In-Vitro Macrophage Iron Loading Protocol
This protocol is a general guideline for iron loading of bone marrow-derived macrophages (BMDMs) using Ferric Ammonium Citrate (FAC), a commonly used alternative to this compound in vitro.
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Cell Seeding: Plate BMDMs in 6-well plates or 96-well microplates at the desired density.
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Iron Treatment: Prepare a stock solution of FAC. The following day, treat the cells with varying concentrations of FAC (e.g., 0, 50, 100 μM) overnight.
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Cell Viability Assessment:
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For flow cytometry, stain cells with 7-Aminoactinomycin D (7-AAD) to determine membrane integrity.
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Alternatively, use an MTT or LDH release assay to assess cytotoxicity.
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Intracellular Iron Measurement:
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Wash cells with PBS.
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Incubate with calcein-AM (e.g., 5 μM for 5 minutes) for labile iron pool measurement.
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Measure fluorescence at different time points after adding FAC.
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In-Vivo Iron Overload Model
This protocol describes the induction of iron overload in mice using intraperitoneal injections of this compound.
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Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
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This compound Administration: Administer this compound via intraperitoneal (i.p.) injection. Dosing regimens can vary, for example, a single injection of 0.2 g/kg or repeated injections. Another study used a bolus of 1 g/kg followed by maintenance injections of 0.2 g/kg.
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Tissue Collection: After the designated time (e.g., 48 hours), collect tissues such as the liver and spleen, as well as peritoneal exudate cells.
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Analysis:
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Assess iron deposition in tissues using histological staining.
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Measure hepatic iron concentration.
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Analyze gene expression in peritoneal macrophages via quantitative PCR.
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Quantitative Data Summary
Table 1: In-Vitro Iron Loading of Bone Marrow-Derived Macrophages (BMDMs) with Ferric Ammonium Citrate (FAC)
| FAC Concentration (μM) | Cell Viability (%) | Intracellular Iron Level (arbitrary units) | Reference |
| 0 | ~100 | Baseline | |
| 50 | No significant change | Increased | |
| 100 | No significant change | Further Increased |
Table 2: In-Vivo Iron Overload Models in Mice using this compound
| This compound Dose | Route | Mouse Strain | Key Findings | Reference |
| 0.2 g/kg (single dose) | i.p. | C57BL/6 | Increased iron deposition in liver and spleen; altered macrophage gene expression. | |
| 1 g/kg (bolus) + 0.2 g/kg (maintenance) | i.v. | Control (+/+) and cre/+ | Maintained iron loading for 4 weeks. | |
| 1 g/kg (weekly for 8 weeks) | i.p. | C57bl/6 and B6D2F1 | Induced iron overload; increased fecal iron excretion. |
Visualizations
Caption: Workflow for in-vitro macrophage iron loading experiments.
Caption: Key signaling pathways affected by iron loading in macrophages.
References
Technical Support Center: Managing Iron Dextran-Induced Oxidative Stress in Cellular Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with iron dextran-induced oxidative stress in cell cultures.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments involving this compound.
Issue 1: High levels of cell death observed after this compound treatment.
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Question: We are observing significant cytotoxicity and cell detachment after treating our cell line with this compound. What could be the cause and how can we mitigate this?
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Answer: High cell death following this compound administration is a common issue, often stemming from acute oxidative stress and a cellular process known as ferroptosis, an iron-dependent form of programmed cell death. Here are several factors to consider and steps to troubleshoot this problem:
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Dose-Dependent Toxicity: this compound's toxicity is often dose-dependent. It is crucial to perform a dose-response curve to determine the optimal, sub-lethal concentration for your specific cell line and experimental duration. The manufacturer may recommend a maximum daily dose that should not be exceeded.
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Test Dose: Before applying the full therapeutic dose, it is advisable to administer a small test dose to assess the cells' sensitivity.
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Rate of Administration: The rate at which this compound is introduced to the cells can influence the severity of the oxidative burst. A slower, more gradual administration may reduce acute toxicity.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to iron-induced stress. Consider using a cell line known to be more resistant or adjusting the experimental parameters accordingly.
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Co-treatment with Antioxidants: The addition of antioxidants can help neutralize the reactive oxygen species (ROS) generated by the this compound. N-acetylcysteine (NAC) has been shown to attenuate ROS production and associated endothelial dysfunction when co-administered with iron therapy. Other potential antioxidants to consider are Vitamin E (alpha-tocopherol) and ferrostatin-1, a specific inhibitor of ferroptosis.
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Serum in Culture Media: The presence of serum in the culture media can influence the redox activity of iron compounds. One study found that redox-active iron from some preparations was rendered inactive by serum. Ensure your experimental conditions are consistent regarding serum concentration.
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Issue 2: Inconsistent or unexpected results in oxidative stress assays.
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Question: Our measurements of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS), are highly variable between experiments with this compound. What could be causing this inconsistency?
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Answer: Variability in oxidative stress assays can be frustrating and can arise from several sources. Here are some key areas to investigate:
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Assay Timing: The induction of oxidative stress by this compound is a dynamic process. ROS generation can be transient, with peaks occurring at different time points post-treatment. It is essential to perform a time-course experiment to identify the optimal window for measuring your specific marker.
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Assay Specificity and Sensitivity: Different assays for oxidative stress have varying levels of specificity and sensitivity. For instance, the thiobarbituric acid reactive substances (TBARS) assay for MDA is widely used but can be prone to artifacts. High-performance liquid chromatography (HPLC)-based methods for MDA offer greater specificity. For ROS detection, ensure you are using the appropriate fluorescent probe for the type of ROS you intend to measure (e.g., MitoSOX for mitochondrial superoxide).
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This compound Preparation: The stability and size distribution of the this compound preparation can affect its bioavailability and efficacy, potentially leading to varied cellular responses. Ensure you are using a consistent and well-characterized source of this compound.
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Cell Culture Conditions: Factors such as cell confluence, passage number, and media composition can all impact the cellular response to oxidative stress. Standardize these parameters across all experiments to improve reproducibility.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced oxidative stress?
A1: The primary mechanism involves the release of labile iron from the dextran complex. This "free" iron can then participate in the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to generate highly reactive and damaging hydroxyl radicals (•OH). This surge in reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. This process can ultimately trigger a specific form of iron-dependent cell death called ferroptosis, which is characterized by extensive lipid peroxidation.
Q2: What are the key signaling pathways involved in this compound-induced cellular stress?
A2: Several signaling pathways are implicated in the cellular response to this compound-induced oxidative stress:
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Ferroptosis Pathway: This is a central pathway characterized by the iron-dependent accumulation of lipid peroxides. Key players include the depletion of glutathione (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides.
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NF-κB Signaling Pathway: Oxidative stress is a known activator of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell survival, and apoptosis.
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also be activated by oxidative stress and is involved in regulating cellular processes like proliferation, differentiation, and apoptosis in response to iron-induced stress.
Q3: Are there alternatives to this compound that might induce less oxidative stress?
A3: Yes, several other intravenous iron formulations are available, and studies have compared their potential to induce oxidative stress. Formulations like iron sucrose and ferric gluconate have been shown in some studies to release labile iron more readily, potentially leading to a more immediate, though often transient, increase in oxidative stress markers compared to low-molecular-weight this compound. However, the overall safety profile and the incidence of serious adverse events with modern low-molecular-weight this compound are considered low. The choice of iron formulation often depends on the specific application and desired dosing regimen.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating iron-induced oxidative stress.
Table 1: Comparison of Redox-Active Iron and ROS Production by Different IV Iron Preparations in HepG2 Cells
| IV Iron Preparation | Redox-Active Iron (in buffer) | Redox-Active Iron (in human serum) | Intracellular ROS Production |
| Ferric Gluconate | Highest | Disappeared | Highest |
| This compound | Intermediate | Highest | Increased |
| Iron Sucrose | Lowest | Intermediate | Increased |
Data synthesized from a study assessing redox-active iron and intracellular ROS generation in HepG2 cells.
Table 2: Effect of Antioxidant Co-treatment on Iron-Induced Oxidative Stress
| Treatment Group | ROS Generation | Endothelial Dysfunction |
| Iron Sucrose (160 µg/mL) | Transient Increase (1-3h) | Observed |
| Iron Sucrose + N-acetylcysteine | Attenuated | Attenuated |
This table summarizes findings on the effect of N-acetylcysteine on iron sucrose-induced ROS production.
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
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Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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This compound Treatment: Treat cells with the desired concentrations of this compound for the predetermined time. Include a positive control (e.g., H₂O₂) and an untreated control.
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Probe Loading: Remove the treatment media and wash the cells with serum-free media or phosphate-buffered saline (PBS).
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Incubate the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.
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Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Assessment of Mitochondrial Superoxide Production
This protocol
Technical Support Center: Iron Dextran Protocols for Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting iron dextran protocols for different animal strains. It includes troubleshooting guides and frequently asked questions to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common routes of administration for this compound in animal models?
A1: The choice of administration route depends on the experimental goals, the animal species, and the desired rate of iron uptake. Common routes include:
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Intramuscular (IM): Frequently used for supplementing piglets and calves. It provides a slow-release depot of iron.
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Intravenous (IV): Allows for rapid delivery and precise control of the iron dose. It's often used in rodent models of iron overload.
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Intraperitoneal (IP): A common method for inducing iron overload in rodents.
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Subcutaneous (SC): Another option for parenteral administration.
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Oral: Generally less effective due to limitations in absorption, but can be used in some contexts, particularly for piglets.
Q2: How do I calculate the appropriate dose of this compound for my animal model?
A2: The dosage of this compound is highly dependent on the animal species, strain, and the objective of the study (e.g., treating iron deficiency anemia vs. inducing iron overload). It is crucial to consult literature for specific models. For treating iron deficiency, doses are calculated based on body weight and hemoglobin levels. For inducing iron overload, higher doses are used. For example, a common dosage for inducing significant iron overload in rodents is 100-200 mg/kg administered intraperitoneally.
Q3: Are there known differences in how different animal strains respond to this compound?
A3: Yes, significant variations exist between different strains of the same species. For example:
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Mice: C57BL/6 mice have been shown to excrete a higher percentage of administered this compound in their feces compared to B6D2F1 mice. Additionally, at baseline, BALB/c mice have significantly higher levels of iron in their systemic circulation and tissues compared to C57BL/6 mice.
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Rats: When placed on an iron-deficient diet, Sprague Dawley rats develop less severe iron deficiency anemia compared to Wistar and Fischer 344 strains.
These inherent differences in iron metabolism can influence the outcomes of your experiments and should be a key consideration when selecting a strain and designing your protocol.
Q4: What are the potential side effects of this compound administration in animals?
A4: While generally safe when administered correctly, potential side effects include:
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Injection site reactions: Pain, swelling, and tissue staining can occur, particularly with intramuscular injections.
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Anaphylactic reactions: Though rare, hypersensitivity reactions can occur. It is often recommended to administer a small test dose before the full therapeutic dose.
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Increased susceptibility to infection: There have been reports of increased susceptibility to infections in piglets after this compound administration.
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Toxicity in deficient animals: Animals with a deficiency in vitamin E and/or selenium are more susceptible to this compound toxicity.
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Iron overload: Administering doses that exceed the animal's requirements for hemoglobin restoration and iron store replenishment can lead to hemosiderosis.
Q5: How should I monitor my animals after this compound administration?
A5: Regular monitoring is crucial to assess the efficacy of the treatment and to watch for adverse effects. Key monitoring parameters include:
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Hematological parameters: Hemoglobin and hematocrit are key indicators of the response to iron supplementation in cases of anemia.
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Serum iron levels: Measuring serum iron, total iron-binding capacity (TIBC), and transferrin saturation provides a direct assessment of iron status.
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Tissue iron content: For iron overload studies, quantifying iron levels in tissues such as the liver and spleen is essential.
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Clinical signs: Observe the animals for any signs of distress, changes in behavior, or adverse reactions at the injection site.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| Variable response to this compound within the same experimental group. | Inherent biological variability between individual animals. Inconsistent administration technique. Differences in baseline iron status. | Ensure consistent and accurate administration for all animals. Consider randomizing animals to treatment groups. If possible, measure baseline iron levels before starting the experiment. |
| Unexpected mortality in piglets after this compound injection. | Vitamin E and/or selenium deficiency. Underlying infection. Incorrect dosage or administration. | Assess the vitamin E and selenium status of the sow's diet. Ensure a sterile injection technique. Double-check dose calculations and administration route. |
| Tissue staining at the injection site. | Leakage of this compound from the injection site, particularly with IM injections. | Use the Z-track injection technique for intramuscular injections to prevent leakage. |
| Signs of acute toxicity (e.g., lethargy, respiratory distress). | Iron overdose. Anaphylactic reaction. | Immediately cease administration. Provide supportive veterinary care. For future experiments, re-calculate the dose carefully and consider administering a test dose. |
| No significant increase in hemoglobin levels after treatment for anemia. | Insufficient dose or duration of treatment. Underlying condition causing continued blood loss or malabsorption. Incorrect diagnosis of iron deficiency anemia. | Re-evaluate the dosage and treatment schedule. Investigate and address any underlying causes of anemia. Confirm the diagnosis of iron deficiency through appropriate blood tests. |
Experimental Protocols
Protocol 1: Induction of Iron Overload in Mice (Intraperitoneal Route)
This protocol is adapted from a study using C57BL/6 and B6D2F1 mice.
Materials:
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This compound solution (e.g., 100 mg/mL)
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Sterile physiological saline (0.9% NaCl)
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Syringes and needles (25-27 gauge)
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Animal scale
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Appropriate animal handling and restraint devices
Procedure:
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Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment begins.
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Dosage Calculation: A common dosage to induce significant iron overload is 100-200 mg/kg of this compound. The total dose can be administered as a single injection or divided into multiple injections over a period of time.
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Preparation of Injection Solution: Dilute the this compound solution with sterile saline if necessary to achieve an appropriate injection volume.
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Administration:
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Weigh the mouse to determine the correct volume of the this compound solution to inject.
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Properly restrain the mouse.
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Administer the this compound solution via intraperitoneal injection.
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Monitoring: Regularly monitor the animals for any signs of distress or adverse reactions.
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Confirmation of Iron Overload: After the designated study period, iron overload can be confirmed by measuring serum iron levels and quantifying iron content in tissues like the liver and spleen.
Protocol 2: Induction of Iron Overload in Wistar Rats (Intravenous Route)
This protocol is based on a study that evaluated a range of intravenous this compound doses in Wistar rats.
Materials:
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This compound solution
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Sterile physiological saline (0.9% NaCl)
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Syringes and needles appropriate for intravenous injection in rats (e.g., 27-30 gauge)
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Animal scale
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Restraining device for intravenous injections in the tail vein
Procedure:
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Animal Acclimatization: House the rats in a controlled environment for at least a week to allow for acclimatization.
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Preparation of Dosing Solutions: Prepare stock solutions of this compound by diluting it in physiological saline to the desired concentrations (e.g., 10 mg/mL and 20 mg/mL).
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Dosage and Administration:
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Weigh each rat to calculate the precise volume of the injection.
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A range of doses can be used to induce varying degrees of iron overload (e.g., 10, 20, 30, 40, 50, 60, 80, 100, and 120 mg/kg body weight).
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Administer the solution intravenously via the lateral tail vein. The injection volume should be appropriate for the size of the animal (e.g., up to 1 mL per 200 grams of body weight).
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Post-injection Monitoring: Observe the rats for any immediate adverse reactions. Continue to monitor their health throughout the study period.
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Sample Collection: At the end of the study (e.g., 72 hours after the last injection), blood and liver tissue samples can be collected for analysis of serum iron profiles and liver iron concentration.
Data Presentation
**Table 1: Dose-dependent Effects of
Validation & Comparative
A Comparative Guide to Intravenous Iron Therapies: Iron Dextran vs. Ferric Gluconate
For Researchers, Scientists, and Drug Development Professionals
Intravenous (IV) iron replacement therapy is a cornerstone in the management of iron deficiency anemia (IDA), particularly in patient populations where oral supplementation is ineffective or not tolerated. Among the available formulations, iron dextran and ferric gluconate have been widely used. This guide provides an objective comparison of their efficacy and mechanisms of action, supported by experimental data, to aid in informed decision-making for research and clinical applications.
Mechanism of Action and Iron Metabolism
Both this compound and ferric gluconate are complex carbohydrates designed to deliver iron parenterally, bypassing gastrointestinal absorption. Upon administration, these complexes are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. Macrophages within the RES internalize the iron-carbohydrate complexes, where the iron is then released from the carbohydrate shell. This released iron can then be incorporated into ferritin for storage, or transported via transferrin to the bone marrow for erythropoiesis—the production of red blood cells.
The primary goal of IV iron therapy is to replenish the body's iron stores, which are crucial for the synthesis of hemoglobin, the protein in red blood cells responsible for oxygen transport. Iron is an essential element involved in numerous physiological processes beyond oxygen transport, including DNA synthesis and cellular respiration. The body's iron homeostasis is tightly regulated by the hormone hepcidin, which controls iron absorption and release from cells into the bloodstream.
In Vitro Comparison of Iron Uptake from Different Iron-Carbohydrate Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of iron uptake from various iron-carbohydrate complexes. It includes supporting experimental data, detailed methodologies, and visualizations of experimental workflows and cellular uptake pathways.
Intravenous iron-carbohydrate complexes are critical for treating iron deficiency anemia, particularly in patients who cannot tolerate or do not respond to oral iron supplements. These formulations consist of a ferric hydroxide core stabilized by a carbohydrate shell. The physicochemical properties of this carbohydrate shell significantly influence the uptake and metabolism of the iron core by cells of the reticuloendothelial system, primarily macrophages. Understanding the in vitro iron uptake kinetics of different complexes is crucial for predicting their in vivo behavior, efficacy, and safety profiles.
Comparative Analysis of Cellular Iron Uptake
In vitro studies using primary human macrophages provide valuable insights into the differential uptake of various iron-carbohydrate complexes. The following table summarizes the quantitative data on the cellular uptake of iron sucrose (IS) and ferric carboxymaltose (FCM).
| Time Point | Iron Sucrose (IS) | Ferric Carboxymaltose (FCM) |
| 45 minutes | Internalization observed | Minimal internalization |
| 24 hours | Continuous increase in uptake | Uptake begins to increase |
Table 1: In Vitro Iron Uptake in Primary Human Macrophages. Data indicates that iron sucrose is more rapidly internalized by macrophages compared to ferric carboxymaltose, which shows a delayed but sustained uptake. This difference in uptake kinetics is attributed to the distinct physicochemical properties of the carbohydrate shells.
Experimental Protocols
In Vitro Iron Uptake Assay Using Macrophage Cell Lines
This protocol outlines the methodology for comparing iron uptake from different iron-carbohydrate complexes in macrophage cell lines such as THP-1, HL-60, or U937.
1. Cell Culture and Differentiation:
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Culture macrophage cell lines (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
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For differentiation into macrophage-like cells, treat THP-1 monocytes with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
2. Iron Exposure:
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Prepare solutions of different iron-carbohydrate complexes (e.g., ferric carboxymaltose, iron sucrose, iron dextran) in serum-free cell culture medium at desired concentrations (e.g., 10, 20, 40 µg/mL).
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Remove the culture medium from the differentiated macrophages and wash the cells with phosphate-buffered saline (PBS).
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Add the iron complex solutions to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h).
3. Quantification of Cellular Iron:
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After incubation, wash the cells extensively with cold PBS to remove unbound iron.
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Lyse the cells using a suitable lysis buffer.
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Determine the total cellular iron content using a colorimetric assay (e.g., ferrozine-based assay) or by inductively coupled plasma optical emission spectrometry (ICP-OES).
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Alternatively, quantify the intracellular iron storage protein, ferritin, using an enzyme-linked immunosorbent assay (ELISA).
In Vitro Iron Bioavailability Assay Using Caco-2 Cell Line
This protocol is adapted for assessing iron uptake from iron-carbohydrate complexes using the human intestinal Caco-2 cell line, which models the intestinal epithelium.
1. Cell Culture:
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Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
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Seed the cells on permeable supports (e.g., Transwell inserts) and allow them to differentiate for 18-21 days to form a polarized monolayer.
2. Iron Exposure:
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Prepare the iron-carbohydrate complexes in a transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
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Wash the apical side of the Caco-2 monolayer with the transport buffer.
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Add the iron complex solutions to the apical chamber and incubate for a defined period (e.g., 2 hours).
3. Quantification of Cellular Iron Uptake:
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Following incubation, wash the cells thoroughly with cold PBS.
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Harvest the cells from the inserts and lyse them.
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Measure the cellular iron content as described for the macrophage assay (colorimetric assay or ICP-OES).
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Alternatively, measure the ferritin content by ELISA, as ferritin formation is proportional to iron uptake.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro comparison of iron uptake from different iron-carbohydrate complexes.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Iron Dextran
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like iron dextran is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
This compound is classified as a skin sensitizer and a potential carcinogen, making its proper disposal a matter of significant importance.[1][2] It is considered a hazardous waste, and its disposal must be managed accordingly to mitigate risks.[2]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, always wear:
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Protective gloves
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Protective clothing
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Eye and face protection[1]
In the event of a spill, more extensive PPE is required, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[3]
Step-by-Step Disposal Procedure
The disposal of this compound should always be in accordance with local, state, and federal regulations.
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Waste Identification and Segregation:
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All waste containing this compound, including unused solutions, contaminated materials from spills, and empty containers, must be treated as hazardous waste.
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Segregate this compound waste from other laboratory waste streams to ensure it is disposed of correctly.
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Spill Management:
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In case of a spill, absorb the liquid with an inert, finely-powdered material such as diatomite or universal binders.
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Decontaminate the affected surfaces and equipment by scrubbing them with alcohol.
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Collect all contaminated materials, including the absorbent, into a suitable, sealable container.
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Container Management:
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For small quantities and empty containers, some guidelines suggest wrapping them in paper and disposing of them in the garbage; however, for larger quantities, a commercial waste disposal service is recommended.
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Packaging that contains residual product should be disposed of in the same manner as the product itself.
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Final Disposal:
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The primary and most recommended method for the final disposal of this compound waste is through an approved hazardous waste disposal plant or a licensed commercial waste disposal service.
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Acceptable disposal methods, as determined by regulations, may include incineration or disposal in a chemical waste landfill.
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Under no circumstances should this compound be flushed down the toilet or discarded in the regular trash. For expired or waste pharmaceutical preparations, consider returning them to the manufacturer if possible.
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Quantitative Data Summary
For clarity and easy reference, the following table summarizes the key quantitative and classification data related to this compound disposal.
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification | Skin Sensitizer (H317), Carcinogenicity (H350) | |
| Waste Classification | Hazardous Waste (HP 13 - Sensitising) | |
| Disposal Recommendation | In accordance with local, state, and federal regulations | |
| Recommended Disposal Method | Approved waste disposal plant, commercial waste disposal service, incineration, or chemical waste landfill |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
